Pridopidine Hydrochloride

Description

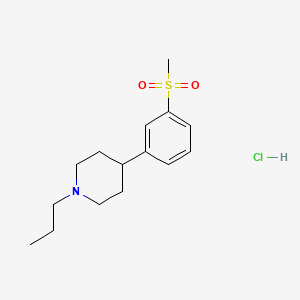

Structure

3D Structure of Parent

Properties

CAS No. |

882737-42-0 |

|---|---|

Molecular Formula |

C15H24ClNO2S |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

4-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18;/h4-6,12-13H,3,7-11H2,1-2H3;1H |

InChI Key |

YGRHOYQMBLLGEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pridopidine Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Pridopidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine (B1678097) hydrochloride is an investigational small molecule that has emerged as a promising therapeutic agent for neurodegenerative disorders, most notably Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS). Initially conceptualized as a "dopamine stabilizer," extensive research has redefined its primary mechanism of action, establishing it as a potent and selective agonist of the Sigma-1 Receptor (S1R). This guide provides an in-depth technical overview of the molecular mechanisms underpinning the therapeutic potential of Pridopidine, focusing on its high-affinity interaction with S1R and the subsequent cascade of neuroprotective cellular events. We will detail the downstream signaling pathways, summarize the quantitative data from key preclinical and clinical studies, and outline the experimental protocols that have been instrumental in elucidating its function.

Core Mechanism: Selective Sigma-1 Receptor Agonism

The principal molecular target of Pridopidine is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] This strategic localization places S1R at a critical intersection for regulating cellular stress responses, calcium homeostasis, mitochondrial function, and neuronal survival.[2]

Contrary to its initial description as a dopamine (B1211576) D2 receptor (D2R) stabilizer, binding assays and in vivo imaging studies have demonstrated that Pridopidine's affinity for S1R is approximately 100-fold higher than for D2R.[3][4] Positron Emission Tomography (PET) imaging in humans has confirmed that at clinically relevant doses (e.g., 45 mg twice daily), Pridopidine achieves robust occupancy of brain S1R (>90%) with negligible engagement of D2/D3 receptors (~3%).[5][6] This high selectivity underscores that its primary pharmacological effects are mediated through S1R activation.[3][5]

Quantitative Data: Receptor Binding Affinities and Occupancy

The following tables summarize the key quantitative data that establish the selectivity of Pridopidine for the Sigma-1 Receptor.

Table 1: In Vitro Receptor Binding Affinities (Ki)

| Receptor Target | Ligand | Cell/Tissue Type | Ki Value | Reference(s) |

| Sigma-1 (S1R) | Pridopidine | HEK293 Cells | 7.1 nM | [7] |

| Pridopidine | Rat Striatal Membranes | 7.1 nM | [7] | |

| Pridopidine | Not Specified | ~70-80 nM | [3][8] | |

| Dopamine D2 | Pridopidine | Not Specified | 7520 nM (high-affinity state) | [3] |

| Pridopidine | Not Specified | 7.5 µM (high-affinity state) | [7] | |

| Pridopidine | Not Specified | 17.5 µM (low-affinity state) | [7] | |

| Dopamine D3 | Pridopidine | Not Specified | ~30-fold lower than S1R | [7] |

Table 2: In Vivo Receptor Occupancy (PET Imaging)

| Species | Pridopidine Dose | Receptor | Occupancy | PET Tracer | Reference(s) |

| Human | 90 mg (single dose) | S1R | ~90% | [¹⁸F]fluspidine | [1][5] |

| 90 mg (single dose) | D2/D3R | ~3% | [¹⁸F]fallypride | [1][5] | |

| 22.5 - 90 mg | S1R | 87% - 91% | [¹⁸F]fluspidine | [5][9] | |

| 1 mg | S1R | 43% | [¹⁸F]fluspidine | [5][9] | |

| Rat | 3 mg/kg | S1R | 57 ± 2% | [¹¹C]SA4503 | [3][4] |

| 15 mg/kg | S1R | 85 ± 2% | [¹¹C]SA4503 | [3][4] | |

| 60 mg/kg | D2R | 44% - 66% | [¹¹C]raclopride | [3] |

Downstream Neuroprotective Pathways

Activation of S1R by Pridopidine initiates a cascade of downstream signaling events that converge to promote neuronal health and resilience. These effects are particularly relevant in the context of neurodegenerative diseases where these pathways are often impaired.[4] The neuroprotective effects of Pridopidine are abolished when the S1R gene is deleted or its function is blocked by an antagonist, confirming the central role of this receptor.[10]

Upregulation of the BDNF Pathway

A key mechanistic effect of Pridopidine is the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2] BDNF is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. In HD models, Pridopidine treatment significantly upregulates the transcription of BDNF and its downstream target genes.[11] This effect is S1R-dependent, as co-incubation with the S1R antagonist NE-100 abolishes the Pridopidine-induced increase in BDNF secretion.[2][10] Furthermore, Pridopidine has been shown to rescue the impaired axonal transport of BDNF-containing vesicles in HD models, thereby enhancing its availability at the synapse.[12][13]

Enhancement of Mitochondrial Function and ER Stress Reduction

The localization of S1R at the MAM interface is crucial for its role in cellular bioenergetics and stress responses. In cellular and animal models of HD, Pridopidine has been shown to:

-

Prevent Disruption of Mitochondria-ER Contact Sites: It helps maintain the structural integrity of the MAM, which is crucial for efficient calcium signaling and lipid exchange.[14][15]

-

Improve Mitochondrial Respiration: It enhances mitochondrial activity, including basal and maximal respiration, and increases ATP production.[14][16]

-

Reduce Oxidative Stress: It decreases the levels of mitochondrial reactive oxygen species (ROS) and rescues deficient antioxidant responses.[14][15][17]

-

Ameliorate ER Stress: Pridopidine significantly reduces markers of the unfolded protein response (UPR), particularly the PERK branch, which is induced by mutant huntingtin (mHtt).[17][18] This effect is also S1R-dependent.[18] By reducing ER stress, Pridopidine facilitates the proper folding and clearance of toxic proteins.[18]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pridopidine | σ1 Receptors | Tocris Bioscience [tocris.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vjneurology.com [vjneurology.com]

- 14. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. neurologylive.com [neurologylive.com]

- 18. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pridopidine's High-Affinity Interaction with the Sigma-1 Receptor: A Technical Overview

Pridopidine (B1678097) is a small molecule investigational drug that has garnered significant attention for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially explored for its activity as a dopamine (B1211576) receptor modulator, subsequent research has unequivocally demonstrated that pridopidine's primary and most potent target is the Sigma-1 Receptor (S1R).[1][3][4] This document provides a detailed technical guide on the binding affinity of pridopidine to the S1R, the experimental methods used for its characterization, and the key signaling pathways it modulates.

Binding Affinity and Selectivity

Pridopidine binds to the S1R with high affinity, exhibiting Ki values in the nanomolar range. Its selectivity for the S1R is notably high, especially when compared to its affinity for dopamine receptors, which is approximately 100-fold lower.[3][5][6] This high selectivity is a crucial aspect of its pharmacological profile, as it implies that at clinically relevant doses, pridopidine's effects are predominantly mediated through the S1R.[7][8] In vivo positron emission tomography (PET) studies in both rats and humans have confirmed robust occupancy of the S1R at behaviorally active doses, with negligible engagement of the dopamine D2 receptors.[1][3]

Table 1: Pridopidine Binding Affinity (Ki) for Sigma-1 and Dopamine Receptors

| Target Receptor | Ki Value (nM) | Species/System | Reference |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | 7.1 | HEK293 cells, Rat striatal membranes | [9] |

| Sigma-1 Receptor (S1R) | ~70-80 | Not specified | [5][6] |

| Sigma-1 Receptor (S1R) | ~70 (high-affinity) | Not specified | [3] |

| Sigma-1 Receptor (S1R) | 69.7 | Rat | [7] |

| Sigma-1 Receptor (S1R) | 81.7 | Human | [7] |

| Dopamine D2 Receptor (D2R) | 7,520 (high-affinity) | Not specified | [3] |

| Dopamine D2 Receptor (D2R) | ~10,000 (IC50/Ki) | Not specified | [7] |

| Dopamine D3 Receptor | ~213 (calculated) | Not specified |[9] |

Note: Ki values can vary depending on experimental conditions, such as the specific radioligand and tissue preparation used.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of pridopidine for the S1R is typically determined using competitive radioligand binding assays. These assays are fundamental in pharmacological research for quantifying the interaction between a ligand (the drug being tested) and a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (pridopidine) by measuring its ability to displace a specific, high-affinity radioligand from the target receptor (S1R).

Key Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing the S1R. Guinea pig liver membranes are often used due to their high density of S1R.[10] Rat striatal membranes or membranes from cell lines like HEK293 that express the receptor are also common.[9]

-

Radioligand: A radioactive ligand that binds with high affinity and specificity to the S1R. A commonly used radioligand is [³H]-(+)-pentazocine.[3][11]

-

Test Compound: Pridopidine, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive S1R ligand (e.g., haloperidol) is used to saturate the receptors and determine the amount of radioligand that binds to non-receptor components.[12]

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength, typically Tris-HCl.

-

Filtration System: A rapid filtration apparatus (e.g., a cell harvester) with glass fiber filters (e.g., GF/B) to separate bound from unbound radioligand.[12]

General Procedure:

-

Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand (typically at or near its Kd value) and varying concentrations of the unlabeled test compound (pridopidine).[12]

-

Equilibrium: The mixture is incubated for a specific time (e.g., 90 minutes at 37°C) to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.[12]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (pridopidine) concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of pridopidine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways Modulated by Pridopidine

The binding of pridopidine, a potent S1R agonist, initiates a cascade of downstream signaling events that are broadly neuroprotective.[13][14] The S1R is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][4] Its activation by pridopidine helps to restore cellular homeostasis, particularly under conditions of stress.[15]

Key pridopidine-mediated S1R signaling effects include:

-

Upregulation of Neurotrophic Factors: Pridopidine activation of S1R enhances the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[6][13] This in turn activates TrkB receptors and downstream pro-survival pathways like PI3K/AKT and ERK.[13]

-

Reduction of ER Stress: In models of Huntington's disease, pridopidine has been shown to reduce ER stress by modulating the unfolded protein response (UPR).[15][16]

-

Mitochondrial Function Enhancement: Pridopidine improves mitochondrial function and dynamics. It helps maintain the integrity of mitochondria-ER contact sites, which are crucial for calcium signaling and energy homeostasis, and reduces the production of reactive oxygen species (ROS).[17][18][19]

-

Restoration of Synaptic Plasticity: By promoting neurotrophic signaling and neuronal survival, pridopidine helps restore impaired synaptic plasticity and dendritic spine abnormalities observed in neurodegenerative models.[1]

References

- 1. Pridopidine - Wikipedia [en.wikipedia.org]

- 2. prilenia.com [prilenia.com]

- 3. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What clinical trials have been conducted for Pridopidine? [synapse.patsnap.com]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. neurologylive.com [neurologylive.com]

- 16. ehdn.org [ehdn.org]

- 17. researchgate.net [researchgate.net]

- 18. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models: Full Paper PDF & Summary | Bohrium [bohrium.com]

Pridopidine Hydrochloride for Amyotrophic Lateral Sclerosis (ALS) Research: A Technical Guide

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. There is a critical unmet need for effective therapies that can slow or halt the progression of this devastating disease. Pridopidine, an oral small molecule, has emerged as a promising investigational therapy for ALS.[1][2] Initially developed as a dopamine (B1211576) stabilizer, its primary mechanism of action is now understood to be the selective and potent agonism of the Sigma-1 Receptor (S1R).[2][3] This guide provides a comprehensive technical overview of Pridopidine for researchers, scientists, and drug development professionals, focusing on its mechanism of action, preclinical evidence, and clinical trial findings in the context of ALS.

Mechanism of Action: The Sigma-1 Receptor (S1R)

Pridopidine's therapeutic potential in ALS is primarily attributed to its high-affinity binding and activation of the S1R.[2] The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical cellular signaling hub.[2][4][5] S1R is highly expressed in the brainstem and spinal cord, regions profoundly affected in ALS.[6]

Activation of S1R by Pridopidine triggers a cascade of neuroprotective effects:

-

Reduction of ER Stress: Pridopidine has been shown to mitigate ER stress, an early hallmark of ALS, by reducing the expression of key stress markers like BiP and CHOP.[7][8]

-

Enhancement of Mitochondrial Function: It improves mitochondrial activity, respiration, and motility while reducing the production of reactive oxygen species (ROS).[4][8]

-

Upregulation of Neurotrophic Factors: Pridopidine enhances the secretion of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support motor neuron survival and function.[1][9]

-

Axonal Transport and NMJ Integrity: In preclinical models of ALS, Pridopidine has been shown to improve deficits in axonal transport and protect the integrity of the neuromuscular junction (NMJ), which is crucial for neuron-muscle communication.[10][11]

The following diagram illustrates the proposed signaling pathway of Pridopidine.

Pridopidine activates S1R, leading to multiple neuroprotective effects.

Preclinical Evidence

Pridopidine's efficacy has been evaluated in various preclinical ALS models, demonstrating its potential to ameliorate key pathological features of the disease.

| Model System | Key Findings | Reference |

| SOD1G93A Mouse Model | Profound reduction in mutant SOD1 aggregation in the spinal cord.Attenuation of NMJ disruption and subsequent muscle wasting.Beneficial modulation of axonal transport deficits. | [10] |

| In Vitro Neuromuscular Co-cultures | Diminished NMJ disruption.Reduced motor neuron death.Increased number of neuromuscular junctions. | [10][11] |

| Human and Mouse HD Models | Rescued mitochondrial function and reduced oxidative stress.Prevented disruption of mitochondria-ER contact sites.Ameliorated ER stress. | [4][5] |

These preclinical studies provided a strong rationale for advancing Pridopidine into clinical trials for ALS, suggesting that its S1R-mediated neuroprotective effects could translate into clinical benefits for patients.[12]

Clinical Development: The HEALEY ALS Platform Trial

Pridopidine was evaluated as Regimen D in the HEALEY ALS Platform Trial (NCT04615923), a multi-center, multi-regimen Phase 2 study designed to accelerate the development of ALS therapies.[13][14]

-

Objective: To evaluate the safety and efficacy of Pridopidine in participants with ALS.[14]

-

Design: Randomized, double-blind, placebo-controlled trial. Participants were randomized in a 3:1 ratio to receive either Pridopidine or a matching placebo.[14][15]

-

Participants: 121 participants received Pridopidine, and 164 received a shared placebo. Eligible participants had possible, probable, or definite ALS (as per El Escorial criteria), symptom onset of less than 36 months, and a vital capacity of over 50% predicted.[13]

-

Intervention: Pridopidine 45 mg administered orally, twice daily, for 24 weeks.[13][14]

-

Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score over 24 weeks.[13]

-

Secondary & Exploratory Endpoints: Included measures of speech (e.g., speaking rate, articulation rate), respiration, muscle strength, quality of life (ALSAQ-40), and survival.[13][16]

The following diagram outlines the general workflow for a participant in the trial.

Workflow for participants in the Pridopidine arm of the HEALEY trial.

Pridopidine was found to be well-tolerated, with a safety profile consistent with prior studies.[13] The trial did not meet its primary endpoint of significantly slowing disease progression as measured by the ALSFRS-R total score in the full analysis set.[12][17][18]

However, pre-specified and post-hoc analyses of certain subgroups and secondary endpoints revealed encouraging trends and statistically significant benefits.[13][16][19]

Table 1: Key Efficacy Results from the HEALEY ALS Platform Trial (Regimen D)

| Endpoint/Subgroup | Pridopidine Group | Placebo Group | Outcome/Significance | Reference |

| Primary Endpoint (Full Analysis Set) | No significant difference in ALSFRS-R change from baseline. | [13][18] | ||

| --- | --- | --- | --- | --- |

| Post-Hoc: Definite/Probable ALS, Early (<18mo), Fast Progressors | ALSFRS-R: Greater improvement (Δ5.2, p=0.04). | [13] | ||

| ALSFRS-R: 32% slowing of progression (p=0.03). | ||||

| Respiratory Decline: 62% slowing (p=0.03). | ||||

| Dyspnea Decline: 87% slowing (p=0.04). | ||||

| Survival: Median survival prolonged from ~300 to ~600 days (p=0.069). | [13] | |||

| --- | --- | --- | --- | --- |

| Pre-specified: Speech (Full Analysis Set) | Speaking Rate: Significant improvement (Δ1.08, p<0.0001). | [13][19] | ||

| Articulation Rate: Significant improvement (Δ1.03, p<0.0001). | [13][19] | |||

| --- | --- | --- | --- | --- |

| Post-Hoc: Quality of Life (Definite ALS, Early) | ALSAQ-40: Less decline (Δ-10.83, p=0.018). | [13] | ||

| Eating & Drinking: Less decline (Δ-19.18, p=0.015). | [13] | |||

| --- | --- | --- | --- | --- |

| Biomarker: Neurofilament Light (NfL) | 40% reduction in rapidly declining patients (<18mo onset). | [19][20] |

These findings, particularly the positive effects on speech, bulbar function, and survival in patients with earlier and more rapidly progressing disease, have provided a strong rationale for further investigation.[12][16]

Future Directions and Phase 3 Trial

Based on the promising results from the HEALEY trial, a pivotal Phase 3 study is being planned and is expected to begin enrolling participants in early 2026.[7][21]

Planned Phase 3 Trial Design:

-

Population: Expected to enroll individuals with early and rapidly progressive ALS.[21]

-

Duration: A 48-week double-blind treatment period followed by a 48-week open-label extension.[7]

-

Primary Endpoint: Change from baseline in ALSFRS-R adjusted for mortality at 48 weeks.[7]

-

Secondary Endpoints: Survival, measures of speech, respiratory function (SVC), bulbar function, and quality of life (ALSAQ-40).[7][21]

The logical relationship for the continued development of Pridopidine is outlined below.

The path from preclinical data to the planned Phase 3 trial.

Pridopidine represents a novel therapeutic approach for ALS, targeting the neuroprotective Sigma-1 Receptor. While the Phase 2 HEALEY ALS Platform Trial did not meet its primary endpoint in the broad study population, the consistent positive signals observed in speech, bulbar function, and survival in specific patient subgroups are highly encouraging. These findings, coupled with a favorable safety profile and a well-defined mechanism of action, strongly support its continued development. The upcoming Phase 3 trial, focusing on patients with earlier and more rapidly progressing disease, will be crucial in definitively determining the clinical efficacy of Pridopidine as a potential new treatment for ALS.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Pridopidine - Wikipedia [en.wikipedia.org]

- 3. prilenia.com [prilenia.com]

- 4. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehdn.org [ehdn.org]

- 6. The Sean M. Healey & AMG Center for ALS and Prilenia Therapeutics Announce First Participant Enrolled in NIH-Sponsored ACT for ALS Expanded Access Protocol for Pridopidine [massgeneral.org]

- 7. Pridopidine Pivotal Phase 3 ALS Study Unveiled at NEALS 2025 Annual Meeting | Prilenia Therapeutics B.V. [news.prilenia.com]

- 8. neurologylive.com [neurologylive.com]

- 9. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. alsnewstoday.com [alsnewstoday.com]

- 13. neurology.org [neurology.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Trial: HEALEY ALS Platform Trial - Regimen D Pridopidine | ALS TDI [als.net]

- 16. Healey-AMG-Center-the-Northeast-ALS-consortium-announce-results-in-platform-trial-with-pridopidine [massgeneral.org]

- 17. emjreviews.com [emjreviews.com]

- 18. vjneurology.com [vjneurology.com]

- 19. Prilenia Announces Topline Results for Pridopidine in Phase 2 ALS Study | Prilenia Therapeutics B.V. [news.prilenia.com]

- 20. Synapticure on Science: Clinical Trials for Sporadic ALS | Synapticure [synapticure.com]

- 21. alsnewstoday.com [alsnewstoday.com]

Pridopidine's Impact on Mitochondrial Function in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pridopidine (B1678097), a selective Sigma-1 Receptor (S1R) agonist, has demonstrated significant neuroprotective effects by positively modulating mitochondrial function in neurons, particularly in the context of neurodegenerative diseases such as Huntington's Disease (HD). This technical guide provides an in-depth analysis of pridopidine's mechanism of action at the mitochondrial level, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. Pridopidine's ability to restore mitochondrial-endoplasmic reticulum (ER) connectivity, enhance mitochondrial respiration and ATP production, and reduce oxidative stress underscores its therapeutic potential.

Core Mechanism of Action: The Sigma-1 Receptor at the Mitochondria-Associated ER Membrane (MAM)

Pridopidine's primary target is the Sigma-1 Receptor (S1R), a chaperone protein enriched at the mitochondria-associated ER membranes (MAM). The MAM is a critical intracellular signaling hub that governs calcium homeostasis, lipid synthesis, and mitochondrial dynamics. In neurodegenerative conditions like Huntington's Disease, the integrity and function of the MAM are often compromised.

Pridopidine, by activating S1R, facilitates the proper functioning of this crucial interface. This activation leads to the restoration of mitochondrial-ER tethering, which is essential for efficient communication and transfer of molecules like calcium between the two organelles.[1][2][3][4][5][6] This restored connectivity is a foundational element of pridopidine's beneficial effects on neuronal health.

Quantitative Impact on Mitochondrial Function

Pridopidine treatment has been shown to elicit statistically significant improvements in several key mitochondrial parameters in preclinical HD models. The following tables summarize the quantitative data from studies on YAC128 mouse models and human iPSC-derived neural stem cells (HD-NSCs).

Table 1: Effect of Pridopidine on Mitochondrial Respiration in YAC128 Cortical/Striatal Neurons

| Parameter | Treatment Group | Fold Change vs. Untreated YAC128 | p-value |

| Basal Respiration | 1 µM Pridopidine | Increased | p = 0.0058 (vs. WT) |

| 5 µM Pridopidine | Increased | p = 0.0016 (vs. WT) | |

| Maximal Respiration | 1 µM Pridopidine | Increased | p = 0.0061 |

| 5 µM Pridopidine | Increased | p = 0.002 | |

| ATP Production | 5 µM Pridopidine | Increased | p = 0.0358 |

Data extracted from Naia et al., 2021.[2][5]

Table 2: Effect of Pridopidine on Mitochondrial Respiration in HD-NSCs

| Parameter | Treatment Group | Fold Change vs. Untreated HD-NSCs | p-value |

| Basal Respiration | Pridopidine | Increased | p = 0.0043 |

| Maximal Respiration | Pridopidine | Increased | p = 0.0177 |

Data extracted from Naia et al., 2021.[2][5]

Table 3: Effect of Pridopidine on Mitochondria-ER Connectivity in YAC128 Striatal Neurons

| Parameter | Treatment Group | % Increase in Contact Surface | p-value |

| Mitochondria-ER Contact | 1 µM Pridopidine | 4.2% | p < 0.0001 |

Data extracted from Naia et al., 2021.[5]

Key Signaling Pathways Modulated by Pridopidine

Pridopidine's activation of S1R initiates a cascade of signaling events that collectively contribute to improved mitochondrial function and neuroprotection.

S1R-Mediated Restoration of Mitochondrial-ER Tethering and Calcium Homeostasis

Pridopidine enhances the interaction between S1R and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM.[3][6][7] This stabilization facilitates proper calcium signaling from the ER to the mitochondria, which is crucial for stimulating Krebs cycle enzymes and, consequently, enhancing ATP production.[2][8]

Amelioration of ER Stress and the Unfolded Protein Response (UPR)

Mutant huntingtin (mHtt) protein induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][7] Pridopidine has been shown to reduce the levels of key UPR markers, with a pronounced effect on the PERK (PKR-like endoplasmic reticulum kinase) branch.[7][9] By alleviating ER stress, pridopidine indirectly supports mitochondrial function, as chronic ER stress can trigger mitochondrial-mediated apoptosis.

Enhancement of BDNF/TrkB Signaling

Pridopidine upregulates the Brain-Derived Neurotrophic Factor (BDNF) pathway.[10][11][12] BDNF is a crucial neurotrophin for neuronal survival, and its transport is often impaired in HD.[11][12] By activating S1R, pridopidine rescues the trafficking of BDNF and its receptor, TrkB.[11][12] This enhanced neurotrophic support contributes to improved neuronal health and function, which is intrinsically linked to robust mitochondrial activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess pridopidine's impact on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is used to assess mitochondrial respiration in real-time in live cells.

Objective: To measure basal respiration, maximal respiration, and ATP-linked respiration.

Methodology:

-

Cell Plating: Primary neurons or neural stem cells are seeded in a Seahorse XFp cell culture miniplate at an appropriate density and allowed to adhere and differentiate.

-

Treatment: Cells are treated with pridopidine (e.g., 1 µM and 5 µM) for a specified duration (e.g., 24 hours) prior to the assay.[2]

-

Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF DMEM medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

-

Drug Loading: The injector ports of the Seahorse XFp sensor cartridge are loaded with modulators of the electron transport chain:

-

Port A: Oligomycin (B223565) (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis, inducing maximal respiration)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

-

-

Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XFp Analyzer. The instrument measures the oxygen consumption rate (OCR) before and after the sequential injection of the drugs.

-

Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function:

-

Basal Respiration: The initial OCR before any injections.

-

ATP Production: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Assessment of Mitochondria-ER Contact Sites (MERCS) via Electron Microscopy

Objective: To visualize and quantify the physical proximity between mitochondria and the ER.

Methodology:

-

Cell Culture and Treatment: Neurons are cultured and treated with pridopidine as described previously.

-

Fixation: Cells are fixed with a solution containing glutaraldehyde (B144438) and paraformaldehyde to preserve cellular structures.

-

Post-fixation and Staining: Cells are post-fixed with osmium tetroxide, followed by staining with uranyl acetate (B1210297) to enhance the contrast of membranes.

-

Dehydration and Embedding: The samples are dehydrated through a series of ethanol (B145695) concentrations and embedded in resin.

-

Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (70-90 nm) using an ultramicrotome.

-

Imaging: The sections are placed on copper grids and imaged using a transmission electron microscope (TEM).

-

Image Analysis: The electron micrographs are analyzed to quantify the percentage of mitochondrial surface in close apposition (typically <30 nm) to the ER membrane.[13]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM Assay

Objective: To assess the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.

Methodology:

-

Cell Culture and Treatment: Neurons are cultured on glass-bottom dishes and treated with pridopidine.

-

TMRM Loading: Cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.[5]

-

Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with a temperature-controlled chamber.

-

Data Acquisition: Baseline TMRM fluorescence is recorded. A mitochondrial uncoupler like FCCP is then added to dissipate the membrane potential, and the subsequent drop in fluorescence is measured.

-

Analysis: The difference in TMRM fluorescence before and after FCCP addition is used to quantify the mitochondrial membrane potential.

Conclusion

Pridopidine's mechanism of action is intricately linked to the preservation and enhancement of mitochondrial function in neurons. By targeting the Sigma-1 Receptor at the critical MAM interface, pridopidine restores essential cellular processes that are compromised in neurodegenerative diseases. The quantitative evidence demonstrates a clear, statistically significant improvement in mitochondrial respiration, ATP production, and structural integrity. The detailed experimental protocols provided herein offer a framework for the continued investigation of pridopidine and other S1R modulators. These findings strongly support the ongoing clinical development of pridopidine as a promising therapeutic agent for Huntington's Disease and potentially other neurological disorders characterized by mitochondrial dysfunction.[4][14]

References

- 1. ehdn.org [ehdn.org]

- 2. researchgate.net [researchgate.net]

- 3. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 5. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neurologylive.com [neurologylive.com]

- 8. researchgate.net [researchgate.net]

- 9. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20210220342A1 - Pridopidine for the treatment of mitochondrial-associated diseases and disorders and endoplasmic reticulum (er) stress - Google Patents [patents.google.com]

- 14. vjneurology.com [vjneurology.com]

Pridopidine's Attenuation of Endoplasmic Reticulum Stress in Neurodegenerative Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum (ER) stress is an increasingly recognized pathological hallmark in a range of neurodegenerative diseases, including Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis.[3] However, chronic activation of the UPR can lead to apoptosis and neuronal cell death. Pridopidine (B1678097), a selective and potent Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate that exerts neuroprotective effects by directly modulating ER stress.[2][4][5] This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and signaling pathways underlying pridopidine's effect on ER stress, intended for professionals in the field of neuropharmacology and drug development.

The Sigma-1 Receptor: A Hub for Neuroprotection at the ER

Pridopidine's primary target is the S1R, a unique chaperone protein localized at the mitochondria-associated ER membrane (MAM).[1][2] This strategic location places S1R at a critical interface for regulating calcium signaling, mitochondrial function, and the ER stress response.[1][6] In neurodegenerative conditions like HD, the mutant huntingtin (mHtt) protein disrupts these processes, leading to pronounced ER stress.[1][4]

Pridopidine's mechanism of action is S1R-dependent.[4][7] It binds to S1R with high affinity, stabilizing activated S1R oligomers and enhancing its chaperone functions.[4][5] This activation is central to its ability to mitigate ER stress and confer neuroprotection.[4][8] Studies have demonstrated that the neuroprotective effects of pridopidine are abolished in the absence of S1R, confirming its essential role.[4][7]

Pridopidine's Modulation of the Unfolded Protein Response (UPR)

ER stress activates three primary UPR sensor pathways: PERK, IRE1α, and ATF6. Pridopidine has been shown to reduce markers across all three branches of the UPR, with the most significant effects observed on the PERK pathway.[4][5]

-

The PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein translation to reduce the load on the ER. Pridopidine treatment significantly reduces the phosphorylation of eIF2α induced by mHtt.[1]

-

S1R-BiP Interaction: The ER chaperone BiP (also known as GRP78) is a master regulator of the UPR. In unstressed cells, BiP binds to S1R. The presence of toxic mHtt causes BiP to dissociate from S1R. Pridopidine treatment restores the crucial S1R-BiP colocalization to normal levels, thereby stabilizing ER function.[4]

-

Promotion of Protein Aggregation: Paradoxically, pridopidine aids in neuroprotection by increasing the recruitment of toxic mHtt oligomers into larger, less toxic insoluble aggregates.[4] This sequestration of harmful protein species is believed to alleviate the burden on the ER's folding machinery and reduce the triggers for the UPR.[4]

Below is a diagram illustrating the core signaling pathway through which pridopidine mitigates ER stress.

Quantitative Data on Pridopidine's Efficacy

The amelioration of ER stress by pridopidine has been quantified in various cellular models of Huntington's Disease. The effects are observed at low nanomolar concentrations and are dose-dependent.[4]

| Experimental Model | ER Stress Marker | Treatment | Result | Statistical Significance | Reference |

| STHdhQ7/7 cells expressing Htt96Q | H2a-GFP Aggregation (ER stress reporter) | Pridopidine (0.03 - 1.0 µM) | Dose-dependent reduction in H2a-GFP aggregation | p < 0.05 to p < 0.01 | Shenkman et al., J Neurochem 2021[1][4] |

| HEK293 cells expressing Htt96Q | eIF2α Phosphorylation | Pridopidine (8-hour treatment) | Significant reduction in p-eIF2α levels compared to untreated mHtt-expressing cells | p < 0.01 | Shenkman et al., J Neurochem 2021[1] |

| Cellular HD Models | General UPR Markers (PERK, IRE1α, ATF6) | Pridopidine (low nM concentrations) | Reduction in markers for all three UPR branches, strongest effect on PERK branch | Significant | Shenkman et al., J Neurochem 2021[4][5] |

Experimental Protocols for Assessing ER Stress

The validation of pridopidine's effects relies on established molecular and cell biology techniques. Below are summaries of key experimental protocols.

Cell Culture and Transfection

-

Cell Lines: STHdhQ7/7 striatal cells or HEK293 cells are commonly used.[1]

-

Transfection: Cells are transiently co-transfected with plasmids encoding for mutant huntingtin (e.g., Htt96Q-mCherry) and an ER stress reporter (e.g., H2a-GFP). Transfection is typically performed using standard lipid-based reagents.[9]

-

Treatment: Pridopidine is added to the cell culture medium at various concentrations, typically starting 4 hours post-transfection for a total duration of 24 hours.[9]

Measurement of ER Stress Markers

-

Immunoblotting (Western Blot): This is the standard method to quantify the protein levels of UPR markers.

-

Lysate Preparation: Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.

-

Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are probed with primary antibodies specific for total and phosphorylated forms of proteins like PERK and eIF2α, as well as for UPR-induced chaperones like BiP/GRP78 and CHOP.[10][11]

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. Band intensities are quantified using densitometry software.

-

-

RT-PCR for XBP1 Splicing: The IRE1α branch of the UPR is assessed by measuring the splicing of XBP1 mRNA.

-

RNA Extraction: Total RNA is isolated from treated and untreated cells.

-

cDNA Synthesis: Reverse transcription is performed to generate cDNA.

-

PCR Amplification: PCR is conducted using primers that flank the splice site of XBP1 mRNA, allowing for the simultaneous detection of both spliced (active) and unspliced forms on an agarose (B213101) gel.[10][11]

-

-

Confocal Microscopy for ER Stress Reporters:

-

Cell Imaging: Cells expressing reporters like H2a-GFP, which aggregates upon ER stress, are imaged using a confocal microscope.[1][9]

-

Quantification: The intensity and distribution of the fluorescent signal are quantified using image analysis software. A dispersed signal indicates no stress, while aggregated puncta indicate high ER stress.[1]

-

The following diagram outlines a typical workflow for these experiments.

Logical Framework: From S1R Activation to Neuroprotection

The therapeutic potential of pridopidine in neurodegeneration is based on a logical cascade of events initiated by its binding to S1R. This relationship underscores its multifaceted neuroprotective profile.

-

Target Engagement: Pridopidine selectively binds to and activates the S1R.

-

ER Homeostasis: S1R activation restores proper ER function by enhancing the S1R-BiP interaction and promoting the sequestration of toxic protein oligomers.

-

UPR Attenuation: The restoration of ER homeostasis leads to a significant reduction in the activation of the UPR, particularly the pro-apoptotic arms of the PERK pathway.

-

Mitochondrial Support: By stabilizing the MAM, S1R activation also improves mitochondrial function and reduces oxidative stress, further contributing to cell health.[1][5]

-

Neuroprotection: The combined effect of reduced ER stress, improved mitochondrial function, and enhanced neurotrophic factor signaling (e.g., BDNF) results in improved neuronal survival and function.[8][12][13]

This logical flow is visualized below.

Conclusion and Future Directions

Pridopidine represents a targeted therapeutic strategy that addresses a core pathological mechanism in neurodegenerative diseases: ER stress. By activating the S1R, pridopidine not only alleviates the UPR but also enhances mitochondrial function and neurotrophic support pathways. The data strongly support an S1R-dependent mechanism that restores cellular homeostasis in the face of proteotoxicity.

Future research should continue to dissect the downstream effects of pridopidine on specific UPR targets and further explore its efficacy in other neurodegenerative models characterized by ER stress. The translation of these preclinical findings into clinical benefit remains an active area of investigation, with ongoing clinical trials in HD and ALS poised to clarify its therapeutic impact.[2][8]

References

- 1. ehdn.org [ehdn.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration [frontiersin.org]

- 4. Pridopidine reduces mutant huntingtin-induced endoplasmic reticulum stress by modulation of the Sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. ehdn.org [ehdn.org]

- 7. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Pridopidine Hydrochloride chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine (B1678097), a selective and potent Sigma-1 Receptor (S1R) agonist, is an investigational small molecule with demonstrated neuroprotective properties. Initially explored for its potential as a dopamine (B1211576) stabilizer, extensive research has elucidated its primary mechanism of action through the S1R, a chaperone protein crucial for cellular homeostasis located at the mitochondria-associated membrane of the endoplasmic reticulum. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate S1R-mediated signaling pathways of Pridopidine Hydrochloride. Detailed methodologies for key experimental procedures are provided to facilitate further research and development in the context of neurodegenerative diseases such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS).

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Pridopidine. Its chemical structure and fundamental properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine;hydrochloride | [1] |

| CAS Number | 882737-42-0 | [1] |

| Molecular Formula | C₁₅H₂₄ClNO₂S | [1] |

| Molecular Weight | 317.9 g/mol | [1] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in water and DMSO | [3] |

| pKa (Strongest Basic) | 8.03 (Predicted) | [4] |

| LogP | 2.55 (Predicted) | [5] |

Mechanism of Action and Signaling Pathways

Pridopidine's primary pharmacological activity is mediated through its high-affinity agonism of the Sigma-1 Receptor (S1R). The S1R is a transmembrane chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular signaling and homeostasis.[6] Activation of the S1R by pridopidine triggers a cascade of downstream signaling events that are neuroprotective.

Sigma-1 Receptor (S1R) Activation

Pridopidine binding to the S1R induces a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), another ER chaperone. This dissociation allows the S1R to translocate and interact with various client proteins, including ion channels and signaling molecules, thereby modulating their activity.

Caption: Pridopidine binding and activation of the Sigma-1 Receptor.

Downstream Signaling Pathways

Activation of the S1R by pridopidine modulates several key neuroprotective pathways:

-

Brain-Derived Neurotrophic Factor (BDNF) Pathway: Pridopidine upregulates the expression and secretion of BDNF, a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This is achieved, in part, through the activation of the ERK and AKT signaling cascades downstream of the TrkB receptor, the cognate receptor for BDNF.[6][7]

-

AKT/PI3K Pathway: Pridopidine activates the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis and promotes cellular growth.[5]

-

Glucocorticoid Receptor (GR) Pathway: Pridopidine has been shown to modulate the glucocorticoid receptor response, which plays a role in neuroinflammation and neuronal resilience.[5]

Caption: Downstream signaling pathways modulated by Pridopidine.

Quantitative Data

Table 2: Receptor Binding Affinity of Pridopidine

| Receptor | Ki (nM) | Species | Assay Type | Reference(s) |

| Sigma-1 (S1R) | 70 - 80 | Human | Radioligand Binding | [8] |

| Dopamine D2 (low affinity) | 17550 | Rat | Radioligand Binding | [3] |

| Dopamine D2 (high affinity) | 7521 | Rat | Radioligand Binding | [3] |

Table 3: Preclinical Efficacy of Pridopidine in a Huntington's Disease Mouse Model (YAC128)

| Parameter | Treatment Group | Result | p-value | Reference(s) |

| Motor Coordination (Rotarod) | Pridopidine | Significant improvement vs. vehicle | <0.05 | [9] |

| Mitochondrial ROS Levels | Pridopidine | Reduced vs. vehicle | <0.05 | [9] |

| Mitochondria-ER Contact Sites | Pridopidine | Increased vs. vehicle | <0.05 | [9] |

Table 4: Clinical Efficacy of Pridopidine in Early-Stage Huntington's Disease (PROOF-HD Trial - Subgroup not taking ADMs)

| Endpoint | Timepoint | Change from Baseline (Pridopidine vs. Placebo) | p-value | Reference(s) |

| cUHDRS | 52 weeks | -0.43 | 0.04 | [10] |

| Stroop Word Reading (SWR) | 52 weeks | +4.22 | 0.02 | [10] |

| Q-Motor Finger Tapping (IOI) | 52 weeks | -22.84 | 0.04 | [10] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination (General Protocol)

-

Objective: To determine the binding affinity (Ki) of Pridopidine for a specific receptor (e.g., Sigma-1 Receptor).

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-pentazocine for S1R).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Pridopidine.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of Pridopidine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Aqueous Solubility Determination by Shake-Flask Method (General Protocol)

-

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

-

Materials:

-

This compound powder.

-

Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Shaking incubator or orbital shaker.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm).

-

High-Performance Liquid Chromatography (HPLC) system.

-

-

Procedure:

-

Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method with a standard curve.

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is a promising investigational drug with a well-defined mechanism of action centered on the activation of the Sigma-1 Receptor. Its ability to modulate multiple neuroprotective pathways, including the BDNF, AKT/PI3K, and glucocorticoid receptor signaling cascades, provides a strong rationale for its development in the treatment of neurodegenerative disorders. The quantitative data from preclinical and clinical studies support its potential therapeutic efficacy. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the pharmacological properties of this compound. Continued investigation into the intricate molecular interactions and long-term clinical outcomes of Pridopidine will be crucial in fully elucidating its therapeutic potential.

References

- 1. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2017015609A1 - Process for preparing pridopidine - Google Patents [patents.google.com]

- 6. vjneurology.com [vjneurology.com]

- 7. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. researchgate.net [researchgate.net]

Pridopidine in Parkinson's Disease Models: An Early Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the early preclinical data for pridopidine (B1678097) in established Parkinson's disease (PD) models. Pridopidine, a high-affinity Sigma-1 receptor (S1R) agonist, has demonstrated potential neuroprotective and neurorestorative effects, offering a novel therapeutic avenue for PD. This document provides a detailed examination of the quantitative outcomes from key preclinical studies, the experimental methodologies employed, and visual representations of its mechanism of action and experimental design.

Core Mechanism of Action

Pridopidine's primary mechanism in the context of neurodegeneration is attributed to its activity as a selective S1R agonist.[1] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating crucial cellular processes such as calcium signaling, ion channel function, and ER stress response.[1] In various experimental models, S1R agonism has been shown to be neuroprotective by enhancing mitochondrial function, promoting neurotrophic signaling, facilitating the clearance of toxic proteins, and reducing neuroinflammation.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study by Francardo et al. (2019) investigating the effects of pridopidine in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.[3][4]

Behavioral Outcomes

Table 1: Effects of Pridopidine on Motor Function in 6-OHDA Lesioned Mice [3]

| Behavioral Test | Treatment Group | Outcome Measure | Result |

| Cylinder Test | Pridopidine (0.3 mg/kg) | Use of contralateral (impaired) forelimb | Significant improvement in forelimb use |

| Pridopidine (1 mg/kg) | Use of contralateral (impaired) forelimb | Trend towards improvement | |

| Stepping Test | Pridopidine (0.3 mg/kg) | Number of adjusting steps of contralateral forelimb | Significant improvement |

| Apomorphine-Induced Rotations | Pridopidine (0.3 mg/kg) | Ipsilateral rotational bias | Abolished rotational bias |

| Pridopidine (1 mg/kg) | Ipsilateral rotational bias | Significantly improved rotational bias |

Neuroprotective and Neurorestorative Outcomes

Table 2: Histological and Molecular Effects of Pridopidine in the Nigrostriatal System [3][5]

| Measurement | Treatment Group | Region | Result |

| Dopaminergic Cell Bodies (TH+ neurons) | Pridopidine (0.3 mg/kg) | Substantia Nigra | Significant protection of nigral dopamine (B1211576) cell bodies |

| Dopaminergic Fiber Density | Pridopidine (0.3 mg/kg) | Striatum | Increased dopaminergic fiber density |

| Glial Cell-derived Neurotrophic Factor (GDNF) | Pridopidine (0.3 mg/kg) | Striatum | Upregulation of GDNF |

| Brain-derived Neurotrophic Factor (BDNF) | Pridopidine (0.3 mg/kg) | Striatum | Upregulation of BDNF |

| Phosphorylated ERK1/2 (pERK1/2) | Pridopidine (0.3 mg/kg) | Striatum | Upregulation of phosphorylated ERK1/2 |

Experimental Protocols

The following methodologies were central to the preclinical evaluation of pridopidine in the 6-OHDA mouse model of Parkinson's disease.[3]

Animal Model

-

Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model of parkinsonism in mice.[3] This is a widely used neurotoxicant-based model that selectively degenerates dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[6]

-

Procedure: A unilateral injection of 6-OHDA into the medial forebrain bundle was performed to induce a progressive loss of dopaminergic neurons in the substantia nigra pars compacta and their terminals in the striatum.

Drug Administration

-

Drug: Pridopidine

-

Doses: 0.3 mg/kg and 1 mg/kg[3]

-

Route of Administration: Daily administration

-

Duration: 5 weeks[3]

Behavioral Assessments

-

Cylinder Test: This test assesses forelimb use asymmetry as an index of motor deficit. Mice were placed in a transparent cylinder, and the number of times they used their contralateral (impaired) versus ipsilateral forelimb for support against the cylinder wall was recorded.[3]

-

Stepping Test: This test evaluates forelimb akinesia. The mouse was held with its forelimbs hanging freely, and the number of adjusting steps was counted as it was moved sideways along a surface.[3]

-

Apomorphine-Induced Rotations: The dopamine agonist apomorphine (B128758) was administered to induce rotational behavior. The number of full body turns ipsilateral to the lesion was quantified as a measure of dopamine receptor supersensitivity, which is correlated with the extent of the dopamine lesion.[3]

Histological and Molecular Analyses

-

Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.[3]

-

Western Blotting/ELISA: Levels of neurotrophic factors (GDNF, BDNF) and signaling molecules (phosphorylated ERK1/2) in the striatum were quantified to assess the molecular changes underlying the observed behavioral and neuroprotective effects.[3]

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of pridopidine in Parkinson's disease models.

Experimental Workflow

Caption: Experimental workflow for preclinical evaluation of pridopidine.

References

- 1. alzforum.org [alzforum.org]

- 2. vjneurology.com [vjneurology.com]

- 3. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

Methodological & Application

Pridopidine Hydrochloride: In Vitro Application Notes and Assay Protocols

For Research Use Only.

Introduction

Pridopidine is a first-in-class, orally bioavailable small molecule that selectively binds to the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating cellular stress, mitochondrial function, and neuronal survival.[3][4][5][6] Pridopidine is under investigation for the treatment of neurodegenerative disorders, including Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2] In vitro studies have demonstrated its neuroprotective effects by activating the S1R, leading to the amelioration of cellular pathologies associated with these diseases.[1][3][4][7]

These application notes provide an overview of the in vitro pharmacology of Pridopidine Hydrochloride and detailed protocols for key assays to evaluate its biological activity.

Quantitative Data

The following tables summarize the binding affinity and effective concentrations of Pridopidine in various in vitro assays.

Table 1: Receptor Binding Affinity of Pridopidine

| Receptor | Assay System | Ki (nM) | Reference |

| Sigma-1 (S1R) | HEK293 cells | 7.1 | |

| Sigma-1 (S1R) | Rat striatal membranes | 7.1 | |

| Dopamine D2 | Not specified | ~7,500 - 17,500 | |

| Dopamine D3 | Not specified | ~210 |

Table 2: Effective Concentrations of Pridopidine in Neuroprotection Assays

| Cell Model | Assay | EC50 | Key Findings | Reference |

| Mouse primary striatal and cortical neurons (mutant Huntingtin) | Neuroprotection | Mid-nanomolar range | Protection against mutant Huntingtin toxicity | [3][4] |

| Cellular HD models | ER Stress Reduction | Low nanomolar concentrations | Ameliorates mutant Huntingtin-induced ER stress | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Pridopidine and a general workflow for its in vitro evaluation.

Caption: Pridopidine's neuroprotective signaling pathway via S1R activation.

Caption: General experimental workflow for in vitro evaluation of Pridopidine.

Experimental Protocols

Sigma-1 Receptor (S1R) Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled S1R ligand (e.g., [+]-pentazocine) from the receptor in a membrane preparation. The amount of radioactivity remaining bound to the membrane is inversely proportional to the binding affinity of the test compound.

Materials:

-

This compound

-

Membrane preparation from HEK293 cells or rat striatum expressing S1R

-

Radioligand: --INVALID-LINK---pentazocine

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Haloperidol (10 µM)

-

96-well filter plates (GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of Haloperidol (for non-specific binding), or 50 µL of Pridopidine dilution.

-

Add 50 µL of the radioligand solution (e.g., 1-5 nM --INVALID-LINK---pentazocine).

-

Add 100 µL of the membrane preparation (50-100 µg protein).

-

Incubate the plate at room temperature for 120 minutes with gentle shaking.

-

Harvest the membranes by rapid filtration onto the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 value for Pridopidine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neuroprotection Assay in a Mutant Huntingtin (mHTT) Cellular Model

Principle: This assay evaluates the ability of Pridopidine to protect neurons from cell death induced by the expression of mutant Huntingtin (mHTT).[3][4] Neuronal survival is quantified by counting viable cells, often identified by morphology or specific markers.[3][4]

Materials:

-

Primary striatal or cortical neurons

-

Plasmids: pEGFP-N1, Htt N586-22Q (control), and Htt N586-82Q (mutant)

-

Lipofectamine 2000 or similar transfection reagent

-

Neurobasal medium and B27 supplement

-

This compound

-

Hoechst 33342 stain

-

Fluorescence microscope

Procedure:

-

Culture primary neurons in 24-well plates.

-

Co-transfect neurons with GFP and either the control or mutant Htt plasmid using a suitable transfection reagent.

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.

-

Incubate the cells for an additional 48-72 hours.

-

Stain the cells with Hoechst 33342 to visualize nuclei.

-

Acquire images using a fluorescence microscope, capturing both GFP (transfected cells) and Hoechst (all nuclei) channels.

-

Quantify cell death by identifying transfected (GFP-positive) cells with condensed or fragmented nuclei (pyknotic).

-

Calculate the percentage of surviving neurons for each treatment condition relative to the vehicle-treated mHTT-expressing cells.

-

Plot a dose-response curve to determine the EC50 of Pridopidine's neuroprotective effect.

ER Stress Assessment via Unfolded Protein Response (UPR) Marker Analysis

Principle: Pridopidine has been shown to reduce ER stress.[1][5] This can be assessed by measuring the levels of key proteins involved in the Unfolded Protein Response (UPR), such as the phosphorylation of PERK or eIF2α, via Western blotting.

Materials:

-

Cell line or primary neurons expressing mHTT

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-Actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

ECL chemiluminescence substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and induce ER stress (e.g., via mHTT expression or treatment with tunicamycin).

-

Treat cells with various concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Mitochondrial Function and Oxidative Stress Assay

Principle: Pridopidine can improve mitochondrial function and reduce reactive oxygen species (ROS).[1][8] This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

-

Neuronal cells (e.g., YAC128 HD mouse primary neurons)

-

This compound

-

ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)

-

Oxidative stress inducer (e.g., H2O2)

-

Live-cell imaging system or plate reader with fluorescence capabilities

Procedure:

-

Culture neurons in a 96-well plate suitable for fluorescence imaging.

-

Pre-treat the cells with this compound at various concentrations for 24 hours.

-

Load the cells with the ROS-sensitive probe according to the manufacturer's instructions (e.g., 30-60 minutes incubation).

-

Induce oxidative stress by adding H2O2 to the medium.

-

Measure the fluorescence intensity immediately using a plate reader or by capturing images with a fluorescence microscope.

-

Normalize the fluorescence readings to the number of cells per well (e.g., using a nuclear stain like Hoechst).

-

Compare the ROS levels in Pridopidine-treated cells to vehicle-treated controls to determine the extent of ROS reduction.

References

- 1. neurologylive.com [neurologylive.com]

- 2. prilenia.com [prilenia.com]

- 3. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ehdn.org [ehdn.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Sigma-1 Receptor via Pridopidine Ameliorates Central Features of ALS Pathology in a SOD1G93A Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Pridopidine Hydrochloride in Primary Neuron Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridopidine (B1678097) is a first-in-class small molecule that demonstrates neuroprotective properties primarily through its high affinity for the Sigma-1 receptor (S1R).[1][2] The S1R is a chaperone protein located at the endoplasmic reticulum (ER) and mitochondrial-associated membranes, playing a crucial role in regulating cellular mechanisms often impaired in neurodegenerative diseases.[1][3][4] Activation of S1R by pridopidine has been shown to enhance the clearance of toxic proteins, increase energy production, and reduce cellular stress and inflammation.[3] These application notes provide a comprehensive overview of the use of Pridopidine Hydrochloride in primary neuron cultures, including recommended dosages, detailed experimental protocols, and insights into its mechanism of action.

Data Presentation: this compound Dosage for Neuroprotection

The following table summarizes the effective concentrations of this compound used in primary neuron culture experiments to achieve neuroprotective effects.

| Model System | Cell Type | Pridopidine Concentration | Outcome | Reference |

| Huntington's Disease Model | Mouse primary striatal and cortical neurons | EC50 in the mid-nanomolar range; complete protection at 1 µM | Protection against mutant Huntingtin toxicity | [5][6] |

| Huntington's Disease Model | Cortical neurons | Concentrations as low as 100 nM showed significant protection | Dose-dependent protection from mutant Huntingtin toxicity | [6] |

| Huntington's Disease Model | Cellular HD models | Low nanomolar concentrations | Amelioration of mutant Huntingtin-induced ER stress | [1] |

| In vitro ALS model | Neuromuscular junctions from an ALS mouse model | Not specified | Increased number of neuromuscular junctions and reduced motor neuron death | [7] |

Mechanism of Action

Pridopidine's primary mechanism of action is the activation of the Sigma-1 receptor (S1R).[1][3] S1R is a ligand-operated chaperone protein enriched at the mitochondria-associated endoplasmic reticulum membranes (MAMs) that supports cell defense and survival pathways.[8] The binding of pridopidine to S1R initiates a cascade of neuroprotective effects, including:

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Pridopidine upregulates the BDNF pathway in an S1R-dependent manner.[2] BDNF is a crucial neurotrophin for neuronal survival, differentiation, and synaptic plasticity.

-

Modulation of ER Stress: Pridopidine ameliorates endoplasmic reticulum (ER) stress induced by mutant huntingtin (mHTT).[1]

-

Enhancement of Mitochondrial Function: It prevents the disruption of mitochondria-ER contact sites and improves mitochondrial activity, elongation, and motility.[1][4]

-

Dopamine (B1211576) D2 Receptor Antagonism: While pridopidine has a significantly higher affinity for S1R, it was initially described as a dopamine D2 receptor antagonist, which may contribute to its effects on motor function.[2][9]

Signaling Pathways

The neuroprotective effects of pridopidine are mediated through several key signaling pathways initiated by the activation of the Sigma-1 receptor.

Caption: Pridopidine's S1R-mediated signaling pathways.

Experimental Protocols

I. Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For experiments, further dilute the stock solution in the appropriate neuronal culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose in your experimental design.[10]

-

II. Primary Cortical Neuron Culture and Treatment

This protocol is adapted for embryonic day 18 (E18) rat pups.[10][11]

A. Preparation of Culture Vessels and Reagents

-

Coating Culture Vessels:

-

Prepare a 50 µg/mL working solution of poly-D-lysine in sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).

-

Coat the surface of culture vessels (e.g., 24-well plates) with the poly-D-lysine solution.

-

Incubate overnight in a 37°C/5% CO2 incubator.

-

The following day, wash the vessels twice with sterile water and allow them to dry completely in a laminar flow hood.[10][11]

-

-

Reagent Preparation:

-